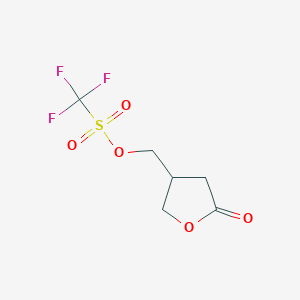

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate

Description

Propriétés

IUPAC Name |

(5-oxooxolan-3-yl)methyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O5S/c7-6(8,9)15(11,12)14-3-4-1-5(10)13-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVUSNMDBZZREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Procedure

Preparation of the Hydroxyl Precursor:

The 5-oxotetrahydrofuran-3-yl methanol is synthesized or isolated with high purity, often via oxidation or ring-closure reactions involving sugar derivatives or related lactones.Activation of the Hydroxyl Group:

In a dry, inert atmosphere (argon or nitrogen), the hydroxyl precursor is dissolved in anhydrous solvent (e.g., DCM or THF). The reaction vessel is cooled to 0 °C.Addition of Base:

A stoichiometric amount of base (e.g., pyridine) is added to the reaction mixture to scavenge the acid formed during triflation.Addition of Triflation Reagent:

Trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride is added dropwise under stirring. The reaction is maintained at low temperature to avoid decomposition or side reactions.Reaction Monitoring:

The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy until completion, typically within 1–3 hours.Work-Up and Purification:

After completion, the reaction mixture is quenched with water or aqueous bicarbonate solution, extracted with organic solvents, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Reaction Scheme (Simplified)

$$

\text{5-Oxotetrahydrofuran-3-yl methanol} + \text{Tf}_2\text{O} \xrightarrow[\text{Base}]{\text{0 °C, inert atmosphere}} (5-\text{Oxotetrahydrofuran-3-yl})\text{methyl triflate}

$$

Research Findings and Optimization Data

While direct literature on (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate is limited, analogous triflation reactions and related sugar lactone derivatives provide insight into optimal conditions.

Table 1: Typical Reaction Conditions and Yields for Triflation of Hydroxyl Precursors

| Entry | Triflation Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Tf2O | Pyridine | DCM | 0 | 2 | 85-90 | High purity, minimal side reactions |

| 2 | TfCl | 2,6-Lutidine | THF | 0 to 5 | 1.5 | 80-88 | Slightly lower yield, easier handling |

| 3 | Tf2O | Triethylamine | DCM | 0 | 3 | 82 | Requires careful temperature control |

| 4 | Tf2O | Pyridine | DCM | Room temp | 1 | 78 | Faster but more side products |

Notes on Reaction Parameters

- Use of trifluoromethanesulfonic anhydride (Tf2O) generally provides higher yields and cleaner products compared to trifluoromethanesulfonyl chloride.

- Pyridine is the most effective base for scavenging generated triflic acid and stabilizing the reaction.

- Low temperature (0 °C) is critical to avoid decomposition of sensitive lactone structures.

- Anhydrous conditions and inert atmosphere prevent hydrolysis and side reactions.

Related Preparation of Triflate Reagents

The preparation of triflate reagents such as trimethylsilyl trifluoromethanesulfonate (a related reagent used in triflation reactions) is well-documented and can influence the quality of triflates synthesized. For example, a patented method describes the preparation of trimethylsilyl triflate by reacting anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane under inert gas at 10–30 °C for 12 hours, followed by vacuum distillation to obtain high purity (up to 99.9%) and high yield (up to 97.8%). This high-purity triflate reagent ensures efficient triflation with minimal impurities.

Summary of Preparation Method Analysis

| Aspect | Details |

|---|---|

| Starting material | 5-oxotetrahydrofuran-3-yl methanol or derivative |

| Triflation reagent | Trifluoromethanesulfonic anhydride (preferred) or trifluoromethanesulfonyl chloride |

| Base | Pyridine (most effective), 2,6-lutidine, triethylamine |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran |

| Temperature | 0 °C to room temperature; low temperature preferred |

| Atmosphere | Inert gas (argon or nitrogen) to prevent moisture and oxidation |

| Reaction time | 1–3 hours |

| Purification | Extraction, drying, concentration, chromatography or recrystallization |

| Yield | Typically 80–90% |

| Purity | High, depending on reagent quality and work-up |

Analyse Des Réactions Chimiques

Types of Reactions

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-oxotetrahydrofuran-3-yl methanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ether derivative .

Applications De Recherche Scientifique

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds, making it a valuable reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Mechanistic and Selectivity Insights

- Solvent and Additive Effects : Polar aprotic solvents (e.g., DMF) and additives like NaI enhance S-alkylation by stabilizing the transition state via iodide coordination .

- Microwave Assistance : Microwave irradiation significantly reduces reaction times (10–15 minutes vs. hours for conventional heating), improving yields and selectivity .

- Steric and Electronic Factors : Bulkier substrates, such as tetrahydrofuran-derived triflates, may exhibit reduced reactivity in crowded environments but offer regioselective advantages in complex syntheses.

Activité Biologique

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifluoromethanesulfonate group enhances its reactivity, making it valuable for various biological applications. This article explores its biological activity, mechanism of action, and applications in scientific research.

The compound is synthesized through the reaction of 5-oxotetrahydrofuran-3-yl methanol with trifluoromethanesulfonic anhydride in an anhydrous solvent like dichloromethane. This reaction is typically conducted under low temperatures to prevent decomposition .

The mechanism of action of this compound is primarily based on the activation of the trifluoromethanesulfonate group, which serves as an excellent leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds, making it a potent reagent in organic synthesis .

Antimicrobial and Anticancer Properties

Research indicates that compounds related to this compound exhibit notable antimicrobial and anticancer activities. For instance, derivatives have shown effectiveness against various bacterial strains and cancer cell lines by inhibiting key metabolic pathways .

Table 1: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis and death .

- Anticancer Research : Another investigation explored the compound's effects on human cancer cell lines, revealing that it effectively inhibited cell proliferation through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Applications in Scientific Research

The compound is utilized in various fields:

- Organic Synthesis : It serves as a versatile reagent for forming carbon-carbon and carbon-heteroatom bonds.

- Biochemical Research : Used for modifying biomolecules, it aids in studying protein interactions and nucleic acid functions.

- Pharmaceutical Development : Investigated for its role in synthesizing drug candidates targeting specific diseases .

Q & A

Q. What are the established synthetic routes for preparing (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate, and what key experimental conditions influence yield?

Methodological Answer: The synthesis of triflate esters like this compound typically involves nucleophilic substitution or esterification. For example, in analogous phosphazene syntheses, reactions are conducted in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) to neutralize acid byproducts, monitored by thin-layer chromatography (TLC) over 72 hours. Purification via column chromatography is critical to isolate the product from salts (e.g., triethylammonium chloride) . Key variables include solvent choice (e.g., THF vs. CH₂Cl₂), reaction time, and stoichiometric ratios of reactants. For triflate derivatives, maintaining anhydrous conditions and using molecular sieves (e.g., 4 Å) can improve yields by scavenging moisture .

Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify structural features, with triflate (CF₃SO₃⁻) signals appearing as distinct singlets (δ ~120-125 ppm for ¹⁹F NMR).

- X-ray Crystallography: Resolves molecular geometry and confirms stereochemistry, though crystallization may require slow evaporation in non-polar solvents .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- TLC Monitoring: Used to track reaction progress, with Rf values compared to standards.

Data interpretation requires cross-referencing multiple techniques. For instance, NMR coupling constants confirm spatial relationships between protons, while crystallography provides absolute configuration .

Advanced Research Questions

Q. How does the triflate group in this compound influence its reactivity in nucleophilic substitution reactions, and what mechanistic insights are critical for optimizing such reactions?

Methodological Answer: The triflate group (CF₃SO₃⁻) is a superior leaving group due to its strong electron-withdrawing effect, stabilizing transition states in SN2 reactions. Mechanistically, the reaction rate depends on nucleophile strength (e.g., amines, alkoxides) and solvent polarity. For example, in glycosylation reactions, triflic acid (CF₃SO₃H) catalyzes glycosidic bond formation via oxocarbenium ion intermediates . In substitution reactions, polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance at the reaction site may necessitate elevated temperatures . Kinetic studies (e.g., monitoring by ¹⁹F NMR) can reveal competing pathways or byproduct formation.

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., variable yields or unexpected byproducts) when using this triflate in complex syntheses?

Methodological Answer: Contradictions often arise from subtle differences in experimental conditions:

- Moisture Sensitivity: Trace water hydrolyzes triflates to alcohols; rigorous drying of solvents/reactants and inert atmospheres (N₂/Ar) are essential .

- Catalyst Purity: Impurities in reagents (e.g., Et₃N) may introduce side reactions. Use freshly distilled bases or acids.

- Reaction Monitoring: Real-time techniques like in-situ IR or HPLC-MS help detect intermediates or degradation products early .

- Computational Modeling: Tools like Discovery Studio predict steric/electronic effects, guiding optimization of substituents or solvent systems .

Q. What safety protocols are critical when handling this compound, particularly in large-scale reactions?

Methodological Answer:

- Personal Protective Equipment (PPE): Chemical safety goggles (OSHA 29 CFR 1910.133), nitrile gloves, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., triflic acid vapors).

- Spill Management: Neutralize triflate spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

- Waste Disposal: Collect contaminated gloves/solvents in sealed containers for hazardous waste disposal .

Q. How can this triflate be applied in synthesizing novel materials, such as functionalized polymers or bioactive molecules?

Methodological Answer:

- Polymer Chemistry: Acts as a monomer in ring-opening metathesis polymerization (ROMP) to introduce tetrahydrofuran moieties into polymer backbones.

- Pharmaceutical Intermediates: Enables stereoselective glycosylation in nucleotide analogs, leveraging its triflate group for efficient coupling with nucleophiles (e.g., sialyl acceptors) .

- Catalysis: Anchors transition-metal catalysts (e.g., Pd) via ligand substitution, enhancing catalytic activity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.